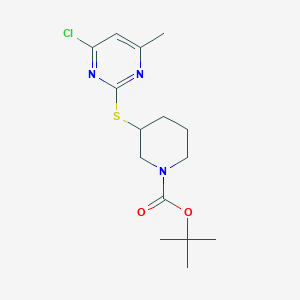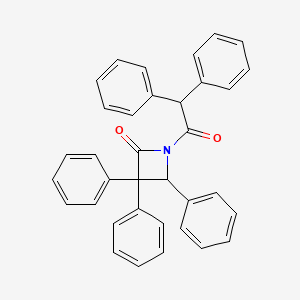![molecular formula C20H17N B13954136 9,10,12-trimethylbenzo[a]acridine CAS No. 63040-02-8](/img/structure/B13954136.png)
9,10,12-trimethylbenzo[a]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon that belongs to the acridine family It is characterized by a fused ring structure that includes both benzene and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,12-trimethylbenzo[a]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9,10,12-Trimethylbenzo[a]acridine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,10,12-Trimethylbenzo[a]acridine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of optical materials and sensors.
Wirkmechanismus
The mechanism of action of 9,10,12-trimethylbenzo[a]acridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of cell proliferation. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Acridine: A parent compound with similar structural features but lacking the methyl groups.
9-Methylacridine: A derivative with a single methyl group.
10-Methylacridine: Another derivative with a methyl group at a different position.
Uniqueness: 9,10,12-Trimethylbenzo[a]acridine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
63040-02-8 |
|---|---|
Molekularformel |
C20H17N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
9,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
InChI-Schlüssel |
CWOZJMDRFAMWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
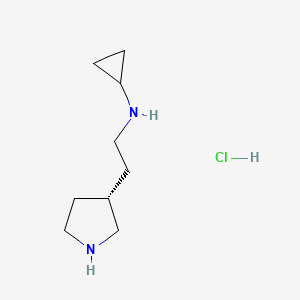
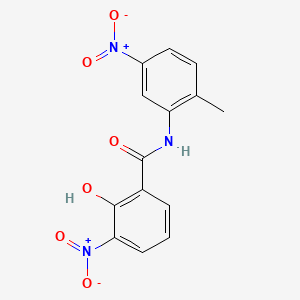
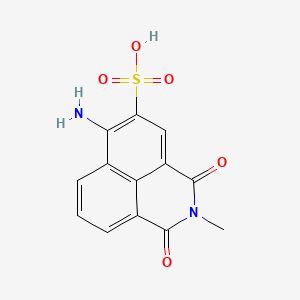

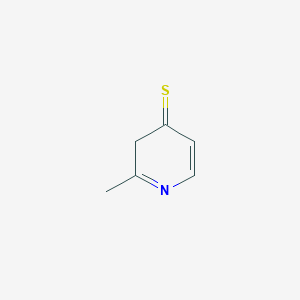
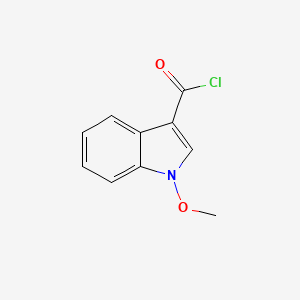
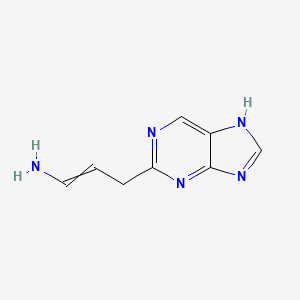
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
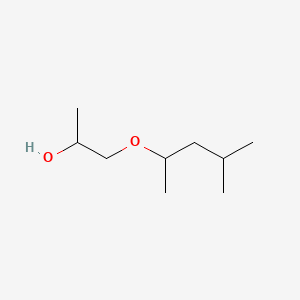
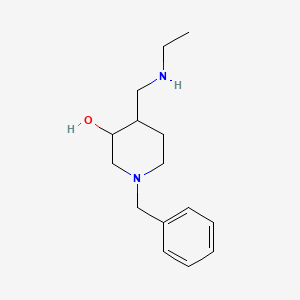
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
